[trans-5-Methylpyrrolidin-3-yl]methanol;hydrochloride
Description
[trans-5-Methylpyrrolidin-3-yl]methanol hydrochloride (CAS: Not explicitly provided in evidence; structurally equivalent to (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride ) is a pyrrolidine derivative with a stereospecific trans-configuration (3R,5S). The compound features a hydroxymethyl group at position 3 and a methyl group at position 5 on the pyrrolidine ring. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications, particularly in drug discovery targeting neurological or metabolic pathways. The stereochemistry and functional groups contribute to its molecular interactions, such as hydrogen bonding and hydrophobic effects, which are critical for binding affinity in biological systems .
Properties
IUPAC Name |
[(3S,5S)-5-methylpyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZKMMRXRPXHCB-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [trans-5-Methylpyrrolidin-3-yl]methanol typically involves the reduction of (1-benzyl-5-methylpyrrolidin-3-yl)methanol. The process includes the use of palladium hydroxide on carbon as a catalyst and hydrogen gas in ethanol under an inert atmosphere . The reaction conditions are maintained at room temperature for approximately 16 hours, resulting in the formation of [trans-5-Methylpyrrolidin-3-yl]methanol.
Industrial Production Methods
Industrial production methods for [trans-5-Methylpyrrolidin-3-yl]methanol;hydrochloride often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
[trans-5-Methylpyrrolidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting alcohols to alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Scientific Research Applications
-
Chemistry :
- Intermediate in Synthesis : Used in the synthesis of complex organic molecules.
- Chemical Reactions : Undergoes oxidation, reduction, and substitution reactions, facilitating the formation of various derivatives.
-
Biology :
- Biological Activity : Investigated for interactions with biomolecules, potentially modulating receptor activity.
- Antioxidant Properties : Some studies suggest it may help mitigate oxidative stress.
-
Medicine :
- Therapeutic Properties : Explored for its role as a scaffold in drug discovery.
- Antitumor Activity : Derivatives have shown significant inhibitory effects on cancer cell lines, particularly against JAK2 and FLT3 kinases.
- Neuropharmacology : Investigated for effects on neurotransmitter systems related to neurodegenerative diseases.
-
Industry :
- Production of Fine Chemicals : Utilized in the manufacturing of pharmaceuticals and other fine chemicals.
Antitumor Efficacy
A study demonstrated that a derivative similar to [trans-5-Methylpyrrolidin-3-yl]methanol significantly reduced tumor size in mouse models of colon cancer, achieving an average tumor growth inhibition (TGI) of 82% at dosages of 75 mg/kg.
Neuroprotective Effects
Research highlighted neuroprotective effects in rodent models subjected to oxidative stress. Treatment led to increased levels of antioxidants such as superoxide dismutase (SOD) and glutathione (GSH), suggesting potential applications in cognitive function improvement.
Mechanism of Action
The mechanism of action of [trans-5-Methylpyrrolidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to fit into various biological receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Stereochemical Variations : The trans-configuration in the target compound distinguishes it from cis-configured analogs, affecting receptor binding and enantioselective metabolism .
Fluorine/CF3 (): Electron-withdrawing effects improve metabolic stability and membrane permeability . Triazole Ring (): Introduces aromaticity and hydrogen-bonding capacity, broadening therapeutic applicability .
Salt Form : All compounds are hydrochloride salts, ensuring improved solubility and bioavailability compared to free bases.
Biological Activity
[trans-5-Methylpyrrolidin-3-yl]methanol;hydrochloride is a chemical compound characterized by its pyrrolidine ring structure, which contains a nitrogen atom within a five-membered ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound can be represented as CHClNO. The presence of the hydroxyl group (-OH) and the methyl group (–CH) attached to the pyrrolidine ring enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis typically involves the reduction of (1-benzyl-5-methylpyrrolidin-3-yl)methanol using palladium hydroxide on carbon as a catalyst in an inert atmosphere. This process can be scaled for industrial production through continuous flow reactors, optimizing yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various receptors and enzymes. The unique structure allows it to modulate the activity of these targets, leading to diverse biological effects.
Pharmacological Applications
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines. For instance, compounds structurally related to [trans-5-Methylpyrrolidin-3-yl]methanol have shown potent inhibitory activity against JAK2 and FLT3 kinases, which are crucial in certain hematological malignancies .
- Neuropharmacology : The compound has been investigated for its potential effects on neurotransmitter systems, particularly in relation to acetylcholine and dopamine pathways. Its structural similarity to known neuroactive compounds suggests possible applications in treating neurodegenerative diseases .
- Antioxidant Properties : Some studies have explored the antioxidant capabilities of related compounds, indicating that they may help mitigate oxidative stress in biological systems .
Study 1: Antitumor Efficacy
In a study examining the efficacy of a derivative similar to [trans-5-Methylpyrrolidin-3-yl]methanol, it was found that treatment with this compound significantly reduced tumor size in mouse models of colon cancer, demonstrating a mean tumor growth inhibition (TGI) of 82% at doses of 75 mg/kg .
Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective effects of compounds related to [trans-5-Methylpyrrolidin-3-yl]methanol, showing improvements in cognitive function in rodent models subjected to oxidative stress. The treatment led to increased levels of key antioxidants such as superoxide dismutase (SOD) and glutathione (GSH) .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrrolidine | Simple ring structure | Limited biological activity |
| Prolinol | Hydroxyl group present | Moderate enzyme inhibition |
| This compound | Methyl and hydroxyl substitutions | Significant antitumor and neuroprotective effects |
Unique Properties
The unique combination of functional groups in this compound enhances its reactivity and interaction potential with various biological targets compared to simpler analogs like pyrrolidine or prolinol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
